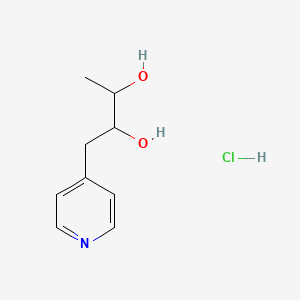
1-(4-benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a benzyl group and two methyl groups, along with a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with Benzyl Group: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Introduction of Methyl Groups: The dimethylation of the piperazine ring is achieved using methyl iodide or dimethyl sulfate.
Formation of Chloroethanone Moiety: The final step involves the reaction of the substituted piperazine with chloroacetyl chloride to form the chloroethanone moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
1-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted piperazines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
1-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The chloroethanone moiety is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride
- 1-(4-Benzyl-3-methylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride
- 1-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-2-bromoethan-1-one hydrochloride
Uniqueness
1-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride is unique due to the presence of both benzyl and dimethyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The chloroethanone moiety also provides a reactive site for further chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
1-(4-benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-15(2)12-17(14(19)10-16)8-9-18(15)11-13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXTXBAQDZNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CC2=CC=CC=C2)C(=O)CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)
![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)
![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)

![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)


![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)
